molecular formula C27H36O2 B12650813 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] CAS No. 93893-69-7

2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]

Cat. No.: B12650813
CAS No.: 93893-69-7
M. Wt: 392.6 g/mol
InChI Key: ODSONVOAQPNSEB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .

Industrial Production Methods

In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is unique due to its specific structural features, which confer enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclopentyl groups provide steric hindrance, reducing the rate of oxidation and increasing its longevity in various applications .

Properties

CAS No.

93893-69-7

Molecular Formula

C27H36O2

Molecular Weight

392.6 g/mol

IUPAC Name

6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol

InChI

InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3

InChI Key

ODSONVOAQPNSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4

Origin of Product

United States

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